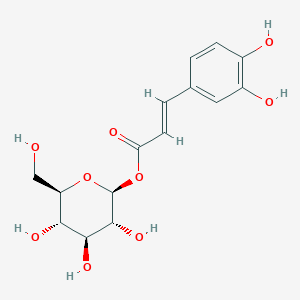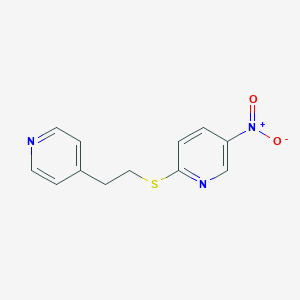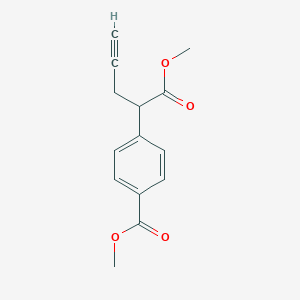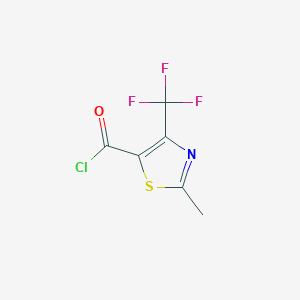
1-Caffeoyl-beta-D-glucose
Vue d'ensemble
Description
1-Caffeoyl-beta-D-glucose is a compound that belongs to the class of caffeic acid esters . It is a natural product commonly found in coffee, tea, and other plants . The molecular formula of this compound is C15H18O9 . The average mass is 342.298 Da and the monoisotopic mass is 342.095093 Da .
Synthesis Analysis
The synthesis of this compound involves the breaking of the carbon-oxygen single bond under the action of 5′-uridine diphosphate to generate caffeic acid and 5′-uridine diphosphate-glucose .Molecular Structure Analysis
The molecular structure of this compound is characterized by a double-bond stereo with 5 of 5 defined stereocentres .Chemical Reactions Analysis
This compound has a functional parent trans-caffeic acid . It plays the role of a plant metabolite and is a β-D-glucoside, a catechol, a cinnamate ester, and a monosaccharide derivative .Physical and Chemical Properties Analysis
This compound appears as a colorless to light yellow crystalline powder . It has limited solubility in water and is slightly soluble in ethanol and dimethyl sulfoxide . It is relatively stable under normal temperatures but can decompose under high temperatures and strong light conditions .Applications De Recherche Scientifique
Isolation and Structural Identification
1-Caffeoyl-beta-D-glucose and related compounds have been isolated and structurally identified from various plant sources. For instance, caffeoyl sugar esters, including 1-O-caffeoyl-beta-xylose and others, were isolated from the aqueous alcohol extract of Rubus sanctus. These compounds' structures were established using chemical and spectral evidence, including Electrospray Ionization Mass Spectrometry (ESI-MS) and 2D NMR (Hussein, Ayoub, & Nawwar, 2003).
Biological Activity and Health Implications
This compound derivatives have shown significant biological activities, including antioxidant and enzyme inhibitory effects:
Antioxidant Activities:
- Galloyl, caffeoyl, and hexahydroxydiphenoyl esters of glucoses isolated from Balanophora simaoensis showed significant antioxidant activities. These compounds were evaluated for their ability to inhibit liver microsomal lipid peroxidation, indicating their potential as antioxidants (Fang, He, Wang, & Zhou, 2018).
- Radical scavenging activities of dicaffeoyloxycyclohexanes were studied, suggesting that the intramolecular interaction between caffeoyl residues contributes to their antioxidant capacity. This research highlights the importance of structural elements in the antioxidant potential of caffeoyl-containing compounds (Saito, Kurakane, Seki, Takai, Kasai, & Kawabata, 2005).
Enzyme Inhibitory Activities:
- Compounds including 1,3,6-tri-O-(E)-caffeoyl-β-D-glucopyranoside from the roots of Aruncus sylvester demonstrated potent α-glucosidase inhibitory activity. Such compounds could be valuable in managing conditions like diabetes by controlling sugar digestion and absorption (Li, Que, Gao, & Su, 2018).
- Caffeoyl esters from Spiraea cantoniensis were identified as rat intestinal α-glucosidase inhibitors. This discovery underlines the potential of caffeoyl glucoses in the management of conditions like diabetes (Yoshida, Hishida, Iida, Hosokawa, & Kawabata, 2008).
Potential in Diabetes Management:
- Studies have suggested that certain caffeoyl glucose derivatives, such as chlorogenic acids, contribute to the regulation of blood glucose and may have implications in managing type 2 diabetes. These compounds were found to inhibit glucose-6-phosphatase in human liver microsomes, indicating a potential role in reducing hepatic glucose production (Henry-Vitrac, Ibarra, Roller, Mérillon, & Vitrac, 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(23-10)24-11(19)4-2-7-1-3-8(17)9(18)5-7/h1-5,10,12-18,20-22H,6H2/b4-2+/t10-,12-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSDYZZEIBAPIN-VBQORRLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415188 | |
| Record name | 1-Caffeoyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14364-08-0 | |
| Record name | 1-Caffeoyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,6-Diazaspiro[3.4]octane](/img/structure/B170100.png)






![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)
![[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B170111.png)
![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)
